molecular formula C7H7ClN2O3 B14712994 Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- CAS No. 22390-55-2

Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)-

Cat. No.: B14712994
CAS No.: 22390-55-2
M. Wt: 202.59 g/mol
InChI Key: LTZWBKYJDFECTK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- typically involves the reaction of 3-chloro-6-methyl-4-pyridazinol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: This compound has a similar structure but with additional chlorine atoms.

    Acetic acid, [(3,5-dichloro-2-pyridinyl)oxy]-: Another similar compound with fewer chlorine atoms.

Uniqueness

Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

22390-55-2

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

2-(3-chloro-6-methylpyridazin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H7ClN2O3/c1-4-2-5(7(8)10-9-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12)

InChI Key

LTZWBKYJDFECTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)Cl)OCC(=O)O

Origin of Product

United States

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